molecular formula C20H17ClF3N5O2S B11269897 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B11269897
M. Wt: 483.9 g/mol
InChI Key: LYJYOOVRWYISDE-UHFFFAOYSA-N
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Description

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a trifluoromethyl group and an imidazo[2,1-c][1,2,4]triazole moiety, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the imidazo[2,1-c][1,2,4]triazole ring, introduction of the trifluoromethyl group, and subsequent coupling with the chlorophenyl and methoxyphenyl groups. Reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and imidazo[2,1-c][1,2,4]triazole moiety are likely to play key roles in its binding affinity and selectivity. These interactions can modulate various biological processes, making the compound a valuable tool for research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: Similar structure but with a different substitution pattern on the phenyl ring.

    2-CHLORO-5-(TRIFLUOROMETHYL)PHENOL: Lacks the imidazo[2,1-c][1,2,4]triazole moiety.

    5-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]FURFURAL: Contains a furfural group instead of the imidazo[2,1-c][1,2,4]triazole moiety.

Uniqueness

N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a trifluoromethyl group, an imidazo[2,1-c][1,2,4]triazole moiety, and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H17ClF3N5O2S

Molecular Weight

483.9 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H17ClF3N5O2S/c1-31-14-5-3-13(4-6-14)28-8-9-29-18(28)26-27-19(29)32-11-17(30)25-16-10-12(20(22,23)24)2-7-15(16)21/h2-7,10H,8-9,11H2,1H3,(H,25,30)

InChI Key

LYJYOOVRWYISDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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